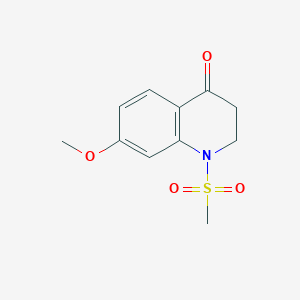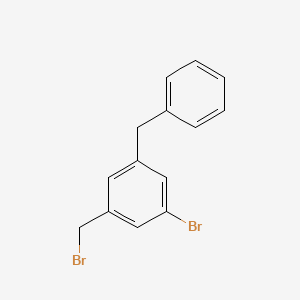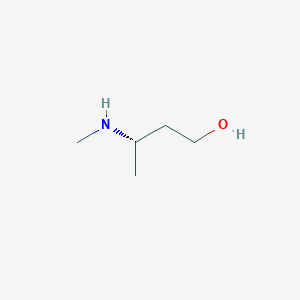
(3S)-3-(methylamino)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(Methylamino)butan-1-ol is an organic compound with a chiral center at the third carbon, making it optically active. This compound features a methylamino group attached to the third carbon of a butanol backbone. It is of interest in various fields of chemistry and biology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(methylamino)butan-1-ol can be achieved through several methods, including:
Asymmetric Synthesis: Utilizing chiral catalysts or chiral starting materials to ensure the correct stereochemistry.
Reductive Amination: Reacting a suitable ketone or aldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production may involve large-scale reductive amination processes, optimized for yield and purity. Specific conditions such as temperature, pressure, and solvent choice are tailored to maximize efficiency.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction to form various amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary amines.
Substitution Products: Alkyl halides, ethers.
Scientific Research Applications
(3S)-3-(Methylamino)butan-1-ol has applications in various scientific fields:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential effects on biological systems, possibly as a neurotransmitter analog.
Medicine: Investigated for its pharmacological properties, including potential therapeutic uses.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-3-(methylamino)butan-1-ol depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: Could be involved in metabolic pathways or signal transduction processes.
Comparison with Similar Compounds
(3R)-3-(Methylamino)butan-1-ol: The enantiomer of the compound, with different optical activity.
3-Aminobutan-1-ol: Lacks the methyl group on the amino nitrogen.
N-Methyl-2-aminoethanol: A structurally similar compound with different carbon chain length.
Uniqueness: (3S)-3-(Methylamino)butan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H13NO |
|---|---|
Molecular Weight |
103.16 g/mol |
IUPAC Name |
(3S)-3-(methylamino)butan-1-ol |
InChI |
InChI=1S/C5H13NO/c1-5(6-2)3-4-7/h5-7H,3-4H2,1-2H3/t5-/m0/s1 |
InChI Key |
HNNZBZKURNBXOO-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](CCO)NC |
Canonical SMILES |
CC(CCO)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[2-(2-methoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B13886192.png)

![4-[(3-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13886208.png)
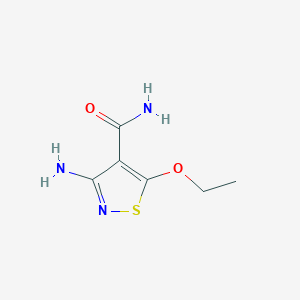
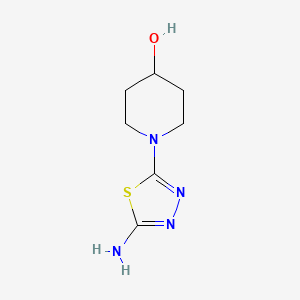
![Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13886218.png)
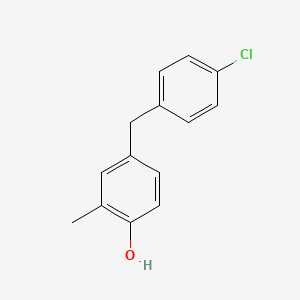
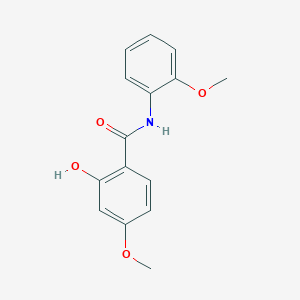
![(1S,4S)-1-methyl-7-(trifluoromethyl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-amine;hydrochloride](/img/structure/B13886234.png)

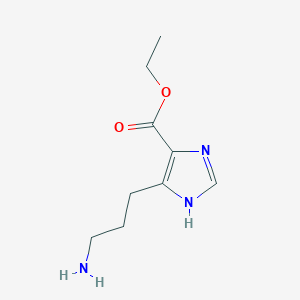
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-fluorophenyl]-3-hydroxypropanoate](/img/structure/B13886251.png)
